3-Fluoro-5-methylphenylZinc bromide

Description

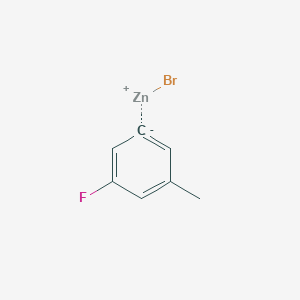

3-Fluoro-5-methylphenylZinc bromide is an organozinc reagent characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 5-position, coordinated to a zinc bromide moiety. This compound is primarily utilized in cross-coupling reactions (e.g., Negishi coupling) to introduce the 3-fluoro-5-methylphenyl group into organic frameworks. Its utility stems from the electron-withdrawing fluorine and electron-donating methyl substituents, which modulate reactivity and steric effects during synthesis.

Properties

Molecular Formula |

C7H6BrFZn |

|---|---|

Molecular Weight |

254.4 g/mol |

IUPAC Name |

bromozinc(1+);1-fluoro-3-methylbenzene-5-ide |

InChI |

InChI=1S/C7H6F.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

KAWUFZBDXKALND-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C[C-]=C1)F.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-5-methylphenylZinc bromide can be synthesized through the reaction of 3-fluoro-5-methylphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as a palladium or nickel complex, to facilitate the formation of the organozinc compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methylphenylZinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Common reagents used with this compound include palladium or nickel catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF).

Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and under an inert atmosphere to prevent oxidation.

Major Products

The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

3-Fluoro-5-methylphenylZinc bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to create complex molecules through carbon-carbon bond formation.

Biology: It can be used to synthesize biologically active compounds for research in drug discovery and development.

Medicine: The compound is valuable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: It is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methylphenylZinc bromide involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The zinc atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds through transmetalation processes. This reactivity is harnessed in cross-coupling reactions, where the organozinc compound transfers its organic group to a palladium or nickel catalyst, which then forms the desired product.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-Fluoro-5-methylphenylZinc bromide, comparisons are drawn with analogous organozinc reagents and arylzinc derivatives, focusing on substituent effects, reactivity, and structural interactions. Key insights are derived from studies on terpyridine derivatives and halogenated benzyl compounds ().

Table 1: Substituent Effects in Aromatic Zinc Reagents and Related Compounds

Key Findings from Comparative Studies

Substituent Influence on Reactivity: The 3-fluoro-5-methyl substituent combination balances electronic and steric effects. Fluorine withdraws electron density, activating the zinc-bound carbon for nucleophilic attack, while the methyl group provides moderate steric hindrance, preventing unwanted side reactions .

Crystal Packing and Solubility :

- Terpyridine derivatives with 3-fluoro-5-methylphenyl groups (compound 3) adopt layer-like packing via π-stacking and hydrogen bonding, suggesting moderate solubility in polar aprotic solvents (e.g., DMF, THF) .

- Comparatively, 3,5-dimethylphenyl analogs (compound 2) exhibit herringbone packing, which may correlate with lower solubility due to tighter molecular interactions .

Biological and Material Applications :

- While this compound itself lacks reported biological data, structurally related compounds (e.g., Sepantronium bromide, ) highlight the pharmacological relevance of fluorine and methyl groups in enhancing bioavailability and target binding.

- In materials science, fluorine-substituted arylzinc reagents are critical for synthesizing fluorinated polymers with enhanced thermal stability and dielectric properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.